molecular formula C12H16O2 B1663929 4-Methyl-1,3-dioxane CAS No. 1120-97-4

4-Methyl-1,3-dioxane

Cat. No.: B1663929
CAS No.: 1120-97-4
M. Wt: 102.13 g/mol
InChI Key: VUJMMVJKRWURKX-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dioxane is an organic compound with the molecular formula C5H10O2. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions and a methyl group at the 4 position. This compound is known for its stability and versatility in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and molecular sieves for water removal enhances the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution.

    Reduction: H2 gas with Ni or Rh catalysts.

    Substitution: LiAlH4 in dry ether.

Major Products:

Scientific Research Applications

4-Methyl-1,3-dioxane is utilized in various scientific research fields:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,3-dioxane is unique due to the presence of the methyl group, which enhances its stability and reactivity compared to its non-methylated counterparts. This makes it particularly useful in specific synthetic applications where stability and reactivity are crucial .

Properties

IUPAC Name

4-methyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O2/c1-5-2-3-6-4-7-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCCMBMMWVKEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871827
Record name 4-Methyl-1,3-dioxane
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Molecular Weight

102.13 g/mol
Source PubChem
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CAS No.

1120-97-4
Record name 4-Methyl-1,3-dioxane
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Record name 4-Methyl-1,3-dioxane
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Record name 4-Methyl-1,3-dioxane
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Record name 4-Methyl-1,3-dioxane
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Record name 4-methyl-1,3-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methyl-1,3-dioxane?

A1: this compound has a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol.

Q2: What is the preferred conformation of this compound?

A: Studies using rotational spectroscopy and ab initio calculations have shown that this compound exists primarily in the chair conformation with the methyl group in the equatorial position. []

Q3: What spectroscopic techniques have been used to study this compound?

A3: Researchers have employed a range of techniques to analyze this compound, including:

  • Rotational Spectroscopy: This method helped determine the rotational constants, centrifugal distortion constants, and dipole moment of the molecule. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR have been used extensively. 13C chemical shifts and 13C-1H coupling constants provided insights into the preferred orientation of substituents like the methoxy group in related compounds. Nuclear Overhauser enhancement experiments further supported these findings. []
  • Infrared (IR) Spectroscopy: IR spectroscopy was used to study the hydration of the CH groups in 1,4-dioxane, a related compound. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique proved valuable in analyzing plant extracts containing this compound, aiding in the identification of the compound alongside other constituents. [, , ]

Q4: What is the role of this compound in the Prins reaction?

A: this compound can be formed as a product in the Prins reaction between propylene and formaldehyde. Certain zeolite catalysts, like H-FAU, have shown selectivity towards its formation. []

Q5: Can this compound be hydrolyzed, and if so, what are the conditions and products?

A: Yes, this compound can undergo hydrolysis in acidic media. Studies have investigated its hydrolysis in water, including the solvent isotopic effect in heavy water. [] Ceria, acting as a water-tolerant Lewis acid catalyst, has been shown to effectively catalyze the hydrolysis of this compound to 1,3-butanediol with high yield. []

Q6: Has the stability of this compound been studied in any specific applications?

A: While specific stability studies on this compound are limited within the provided research, its presence in plant extracts suggests some level of natural stability. [, , ] Furthermore, its use in polymerization reactions as an expanding monomer (EM) provides insights into its reactivity and potential stability within polymer matrices. [, ]

Q7: Have computational methods been employed to study this compound or related compounds?

A: Yes, ab initio calculations, specifically at the B3PW91/aug-cc-pVDZ level of theory, have been conducted to determine the optimized geometry and dipole moment of this compound. These calculated values aligned well with experimental results obtained through rotational spectroscopy, confirming the accuracy of the computational approach. [] Additionally, molecular modeling using the AM1 semiempirical method has been used to study the reactivity of related cyclic ketene acetals, including estimations of heats of formation and potential energy pathways for polymerization. []

Q8: Are there any studies on the structure-activity relationship (SAR) of this compound?

A: While the provided research does not directly focus on the SAR of this compound as a pharmaceutical agent, studies on related cyclic ketene acetals explored the impact of substituents on their reactivity in cationic copolymerization reactions. [] This research provides insights into how structural modifications can influence the reactivity of these cyclic molecules.

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